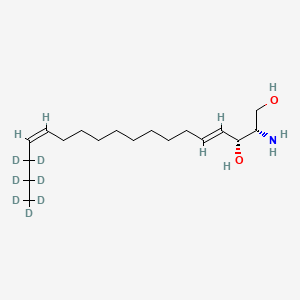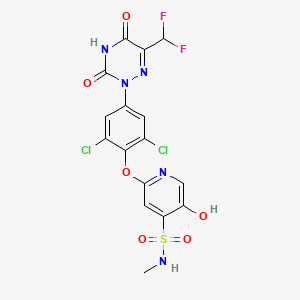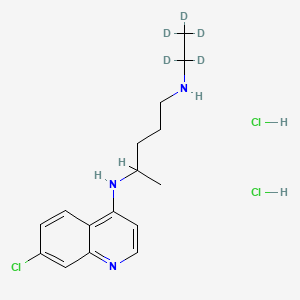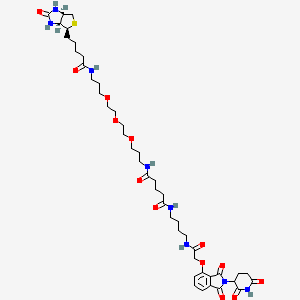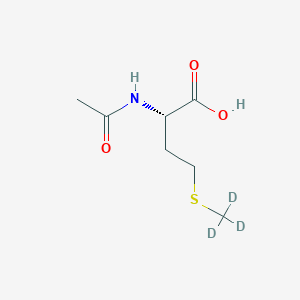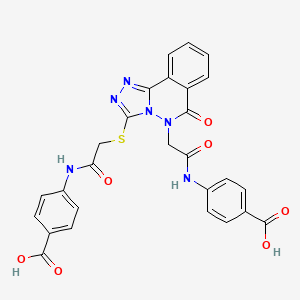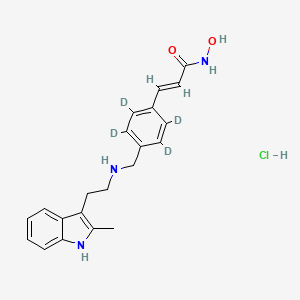
Panobinostat-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Panobinostat-d4 (hydrochloride) is a deuterated form of panobinostat, a potent histone deacetylase inhibitor. It is primarily used as an internal standard for the quantification of panobinostat in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Panobinostat itself is a pan-inhibitor of histone deacetylases, which plays a crucial role in regulating gene expression and maintaining chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of panobinostat-d4 (hydrochloride) involves several key steps. The commercially available starting material, 4-(chloromethyl)benzaldehyde, is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to form (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Finally, a nucleophilic substitution reaction is carried out to generate the desired compound .
Industrial Production Methods
The industrial production of panobinostat-d4 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves the use of safer raw materials and reaction conditions to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Panobinostat-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Panobinostat-d4 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Panobinostat-d4 (hydrochloride) exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for removing acetyl groups from histones. This inhibition leads to an increase in acetylation, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells . The molecular targets include class I, II, and IV histone deacetylases, and the pathways involved are related to gene expression and protein metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to panobinostat-d4 (hydrochloride) include other histone deacetylase inhibitors such as:
Vorinostat: Another histone deacetylase inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits histone deacetylases.
Belinostat: A hydroxamic acid-based histone deacetylase inhibitor.
Uniqueness
Panobinostat-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical applications .
Properties
Molecular Formula |
C21H24ClN3O2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[2,3,5,6-tetradeuterio-4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);1H/b11-10+;/i6D,7D,8D,9D; |
InChI Key |
UPWMDRRETYJAKD-XYPHOAQUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNCCC2=C(NC3=CC=CC=C32)C)[2H])[2H])/C=C/C(=O)NO)[2H].Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



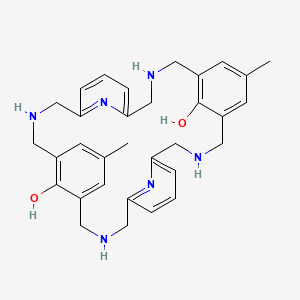
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)


